molecular formula C19H21ClN2O3S B2932849 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide CAS No. 1021073-71-1

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide

Katalognummer: B2932849
CAS-Nummer: 1021073-71-1
Molekulargewicht: 392.9
InChI-Schlüssel: WCMRVBOXKAHNPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide side chain terminating in a 3-chlorophenyl group. This structure combines features of sulfonamide and arylacetamide pharmacophores, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation . The benzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the 3-chlorophenyl moiety contributes to π-π stacking interactions and electron-withdrawing effects.

Eigenschaften

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-7-6-8-16(13-15)21-19(23)14-17-9-4-5-12-22(17)26(24,25)18-10-2-1-3-11-18/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMRVBOXKAHNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

    Substitution with the 3-Chlorophenyl Group: The final step involves the substitution reaction to attach the 3-chlorophenyl group to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Explored for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

Compound ID/Name Key Structural Features Biological Activity (if reported) References
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) Piperazine core with 4-methyl group; 3-chlorophenylacetamide Anticonvulsant activity
V001-1867 Screening Compound Piperidine core with 2,4-dichlorobenzoyl and propane-sulfonamido groups Not explicitly reported
Compound 37 () Benzotriazolylacetamide with 3-methoxy-4-pyrazolylphenyl and 3-chlorophenylmethyl groups Inhibitor of Severe Acute Respiratory Syndrome (SARS) targets
  • Structural Insights: Piperidine vs. Piperazine: Piperidine derivatives (e.g., the target compound) exhibit conformational rigidity compared to piperazine analogs (e.g., compound 12), which may influence binding to flat or deep protein pockets .

Analogues with Benzotriazole or Heterocyclic Replacements

Key Compounds :

Compound ID/Name Key Structural Features Biological Activity (if reported) References
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorophenyl)acetamide (66) Benzotriazolyl group replaces benzenesulfonyl-piperidine; 3-chlorophenylacetamide Analgesic activity (Writhing test)
2a (Benzofuran–Oxadiazole derivative) Oxadiazole-thio and benzofuran groups; 3-chlorophenylacetamide Antimicrobial activity
  • Structural Insights :
    • Benzotriazole vs. Benzenesulfonyl : Compound 66 replaces the benzenesulfonyl-piperidine moiety with a planar benzotriazole ring, reducing steric hindrance but maintaining strong electron-withdrawing effects. This substitution correlates with potent analgesic activity .
    • Heterocyclic Additions : The oxadiazole-thio group in compound 2a introduces hydrogen-bonding and hydrophobic interactions, broadening antimicrobial applications compared to the target compound .

Halogen-Substituted Analogues

Key Compounds :

Compound ID/Name Key Structural Features Biological Activity (if reported) References
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide Dichlorophenyl and pyrazolyl groups; acetamide linker Not explicitly reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Trifluoromethylbenzothiazole core; 3-chlorophenylacetamide Not explicitly reported
  • Structural Insights :
    • Chlorine Positioning : The 3-chlorophenyl group in the target compound and compound 2a enhances lipophilicity compared to dichlorophenyl analogs (e.g., ), which may improve blood-brain barrier penetration .
    • Fluorinated Groups : Trifluoromethyl substitutions (e.g., ) increase metabolic resistance and electronegativity, a feature absent in the target compound .

Physicochemical Properties :

Feature Target Compound Compound 12 (Piperazine) Compound 66 (Benzotriazole)
Molecular Weight ~400–450 g/mol (estimated) 374.3 g/mol 328.8 g/mol
Key Substituents Benzenesulfonyl, piperidine Methylpiperazine Benzotriazole
logP (Estimated) ~3.5–4.0 ~2.8 ~3.0
  • The higher logP of the target compound suggests greater membrane permeability but may reduce aqueous solubility compared to piperazine analogs .

Biologische Aktivität

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety, with a 3-chlorophenyl group enhancing its lipophilicity. This structure is crucial for its interaction with biological targets, potentially influencing its pharmacological properties.

Anticancer Activity

Research indicates that 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound had an IC50 value of 15.7 ± 5.9 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .

Case Study: MCF-7 Cell Line

  • Compound : 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide
  • Cell Line : MCF-7
  • IC50 Value : 15.7 ± 5.9 µM
  • Mechanism : Induces apoptosis and upregulates p53 expression.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans.

Antimicrobial Efficacy Table

PathogenInhibition Zone (mm)Concentration (µg/mL)
E. coli ATCC 2592310.25 ± 0.13500
S. aureus ATCC 259229.59 ± 0.16500
C. albicans ATCC 102319.69 ± 0.02500

These results indicate that the compound's antibacterial activity is comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. The Schrodinger software was utilized to simulate binding affinities, providing insights into its potential mechanisms of action.

Summary of Biological Activities

The biological activities of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chlorophenyl)acetamide can be summarized as follows:

  • Anticancer Activity :
    • Effective against MCF-7 cell line (IC50 = 15.7 ± 5.9 µM).
    • Induces apoptosis and modulates p53 expression.
  • Antimicrobial Activity :
    • Exhibits significant inhibition against E. coli, S. aureus, and C. albicans.
    • Comparable efficacy to established antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.